molecular formula C14H17F2NO2 B2385471 6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane CAS No. 2097890-42-9

6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane

Cat. No.: B2385471
CAS No.: 2097890-42-9
M. Wt: 269.292
InChI Key: PMMIAKUYOVEHKV-UHFFFAOYSA-N
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Description

6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[25]octane is a complex organic compound that features a spirocyclic structure with a furan ring and difluoro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane typically involves multiple steps, starting with the preparation of the furan ring. One common method is the catalytic hydrogenolysis of 5-hydroxymethylfurfural to produce 2,5-dimethylfuran .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for hydrogenolysis and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield 5-hydroxymethyl-2-furancarboxylic acid, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The furan ring and difluoro groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane is unique due to its spirocyclic structure and the presence of both difluoro and carbonyl groups. These features confer distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(2,5-dimethylfuran-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO2/c1-9-7-11(10(2)19-9)12(18)17-5-3-13(4-6-17)8-14(13,15)16/h7H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMIAKUYOVEHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC3(CC2)CC3(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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